molecular formula C16H24N2O B2522840 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol CAS No. 1800218-66-9

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Cat. No.: B2522840
CAS No.: 1800218-66-9
M. Wt: 260.381
InChI Key: NJSIOLCKYVJZJQ-UHFFFAOYSA-N
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Description

9-Benzyl-3,9-diazaspiro[55]undecan-1-ol is a chemical compound known for its unique spirocyclic structure This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a linear precursor containing amine and alcohol functional groups. The reaction conditions often involve the use of a base to facilitate the cyclization process, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol involves its interaction with molecular targets such as γ-aminobutyric acid type A receptors. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This interaction can modulate neurotransmission and has implications for the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its ability to act as a γ-aminobutyric acid type A receptor antagonist sets it apart from other similar compounds .

Properties

IUPAC Name

3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c19-15-12-17-9-6-16(15)7-10-18(11-8-16)13-14-4-2-1-3-5-14/h1-5,15,17,19H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSIOLCKYVJZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C12CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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